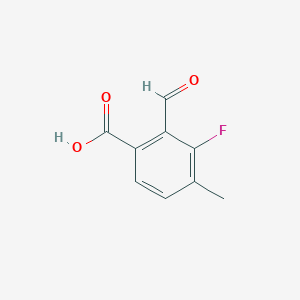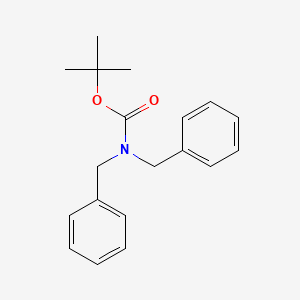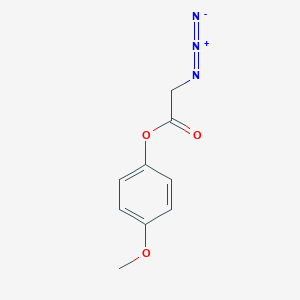
N3Ac-OPhOMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3Ac-OPhOMe is a click chemistry reagent containing an azide group . It is used for the research of various biochemical . The chemical name of N3Ac-OPhOMe is 4-Methoxyphenyl 2-azidoacetate .
Molecular Structure Analysis
The molecular structure of N3Ac-OPhOMe is represented by the formula C9H9N3O3 . The molecular weight is 207.19 g/mol .Aplicaciones Científicas De Investigación
N3Ac-OPhOMe: A Comprehensive Analysis of Scientific Research Applications
Drug Discovery: N3Ac-OPhOMe can serve as a starting material for the synthesis of novel anticancer agents. Its biological properties make it a valuable compound in the early stages of drug development, particularly in identifying and creating new therapeutic molecules.
Material Science: The compound’s unique chemical structure may be utilized in material science research, potentially contributing to the development of new materials with specific desired properties.
Agriculture: In agriculture, N3Ac-OPhOMe could be explored for its potential use in creating more efficient or environmentally friendly pesticides or fertilizers.
Biotechnology: Biotechnological applications may include the use of N3Ac-OPhOMe in genetic engineering or as a part of processes in biomanufacturing.
Protein Labeling in Chemical Biology: N3Ac-OPhOMe offers a unique possibility to label proteins regiospecifically at the Gly-His tag position . This selective addition to protein tags without reacting with surface-accessible lysines opens up a wide application field in chemical biology.
Biopharmaceuticals: The methodology for highly selective N-terminal chemical acylation of expressed proteins using N3Ac-OPhOMe can be significant for biopharmaceuticals . This specificity could be crucial in the production of therapeutic proteins and peptides.
Mecanismo De Acción
Target of Action
N3Ac-OPhOMe is a click chemistry reagent containing an azide group
Mode of Action
As a click chemistry reagent, it likely interacts with its targets through a cycloaddition reaction that forms a covalent bond . This allows for the modification of the target molecule, potentially altering its function or properties.
Biochemical Pathways
Given its role as a click chemistry reagent, it can be inferred that it may be involved in a variety of biochemical pathways depending on the specific targets it modifies .
Result of Action
As a click chemistry reagent, it is likely used to modify target molecules, which could result in changes to their function or properties .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence its reactivity and effectiveness .
Propiedades
IUPAC Name |
(4-methoxyphenyl) 2-azidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXKHGBUBDDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3Ac-OPhOMe | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

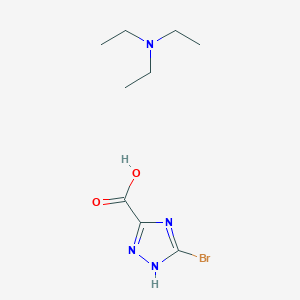
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)
![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)
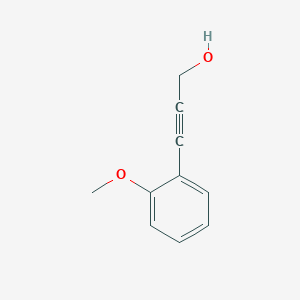
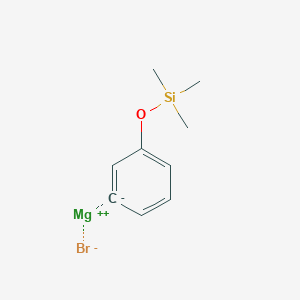
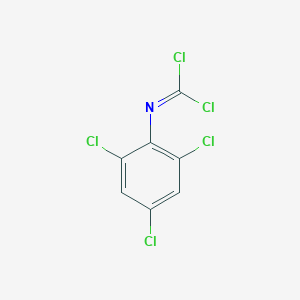
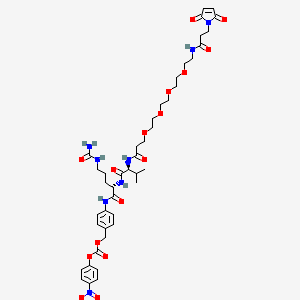
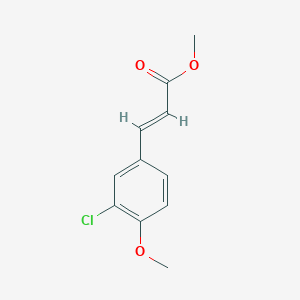
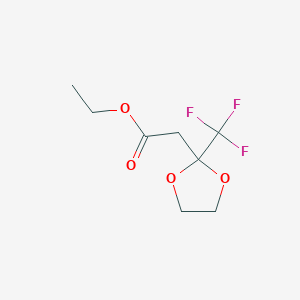
![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)
